4-Bromo-N-(N,N-dimethylsulfamoyl)-3-methylbenzamide
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Overview
Description
4-Bromo-N-(N,N-dimethylsulfamoyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dimethylsulfamoyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(N,N-dimethylsulfamoyl)-3-methylbenzamide typically involves the following steps:
Sulfamoylation: The dimethylsulfamoyl group is introduced via a reaction with dimethylsulfamoyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(N,N-dimethylsulfamoyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Products include oxidized forms of the sulfamoyl or methyl groups.
Reduction: Reduced forms of the functional groups, such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-Bromo-N-(N,N-dimethylsulfamoyl)-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(N,N-dimethylsulfamoyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfamoyl group play crucial roles in binding to active sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar in structure but lacks the sulfamoyl and methyl groups.
4-Bromo-N,N-dimethylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfamoyl group.
3-Methyl-4-bromoaniline: Similar but lacks the sulfamoyl group.
Uniqueness
4-Bromo-N-(N,N-dimethylsulfamoyl)-3-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, dimethylsulfamoyl group, and methyl group in a single molecule allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
4-bromo-N-(dimethylsulfamoyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-7-6-8(4-5-9(7)11)10(14)12-17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRNQBHQGDWFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NS(=O)(=O)N(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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